molecular formula C16H18N2O4 B12119668 3-Ethyl 7-methyl 4-(dimethylamino)quinoline-3,7-dicarboxylate

3-Ethyl 7-methyl 4-(dimethylamino)quinoline-3,7-dicarboxylate

Cat. No.: B12119668
M. Wt: 302.32 g/mol
InChI Key: IGVCMJFNPPRJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Ethyl 7-methyl 4-(dimethylamino)quinoline-3,7-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl 7-methyl 4-(dimethylamino)quinoline-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit topoisomerase II, an enzyme involved in DNA replication, which can lead to antitumor activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

3-O-ethyl 7-O-methyl 4-(dimethylamino)quinoline-3,7-dicarboxylate

InChI

InChI=1S/C16H18N2O4/c1-5-22-16(20)12-9-17-13-8-10(15(19)21-4)6-7-11(13)14(12)18(2)3/h6-9H,5H2,1-4H3

InChI Key

IGVCMJFNPPRJAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N(C)C)C(=O)OC

Origin of Product

United States

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